molecular formula C8H10N2O2 B1603668 2-(Methyl-2-pyridylamino)acetic acid CAS No. 1016519-61-1

2-(Methyl-2-pyridylamino)acetic acid

Cat. No. B1603668
CAS RN: 1016519-61-1
M. Wt: 166.18 g/mol
InChI Key: QDKWXVPNPFDKEY-UHFFFAOYSA-N
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Description

“2-(Methyl-2-pyridylamino)acetic acid” is a chemical compound with the linear formula C8H10N2O2 . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of “2-(Methyl-2-pyridylamino)acetic acid” is represented by the linear formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-10(6-8(11)12)7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“2-(Methyl-2-pyridylamino)acetic acid” is a white to brown solid . It has a molecular weight of 166.18 . The compound should be stored at 0-8°C .

Scientific Research Applications

Electro-catalysis for Hydrogen Generation

2-(Methyl-2-pyridylamino)acetic acid derivatives have been explored in the synthesis of molecular electro-catalysts for hydrogen evolution from acetic acid and water. Studies involving molybdenum complexes, where the ligand structure is somewhat related to 2-(Methyl-2-pyridylamino)acetic acid, demonstrate significant catalytic activity. For instance, a molybdenum-Schiff base complex, designed using a related ligand, showed the ability to catalyze hydrogen evolution both from acetic acid with a turnover frequency of 39 mol/h at an overpotential of 642 mV and from water with a turnover frequency of 360 mol/h at an overpotential of 907 mV. These findings suggest potential for related compounds in sustainable hydrogen production technologies (Cao et al., 2014).

Luminescent Properties for Sensing Applications

Compounds structurally similar to 2-(Methyl-2-pyridylamino)acetic acid, such as [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, have been studied for their absorption, fluorescence, and fluorescence excitation spectra. These compounds exhibit high fluorescence quantum yields close to unity and large Stokes shift values, which are advantageous for applications in metal sensing and potentially as laser dyes. Such properties indicate that derivatives of 2-(Methyl-2-pyridylamino)acetic acid could also be promising for similar applications (Grummt et al., 2007).

Catalysis in Organic Synthesis

The catalytic properties of 2-(Methyl-2-pyridylamino)acetic acid derivatives are also of interest in organic synthesis. For example, copper complexes involving pyridyl-acetic acid derivatives have demonstrated excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These reactions are crucial in the synthesis of various organic compounds, suggesting that 2-(Methyl-2-pyridylamino)acetic acid derivatives could serve as effective catalysts in organic transformations (Xie et al., 2014).

Safety and Hazards

The safety information for “2-(Methyl-2-pyridylamino)acetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .

properties

IUPAC Name

2-[methyl(pyridin-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(6-8(11)12)7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKWXVPNPFDKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593181
Record name N-Methyl-N-pyridin-2-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016519-61-1
Record name N-Methyl-N-pyridin-2-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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